2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]-N'-[(E)-[4-(trifluoromethyl)phenyl]methylidene]acetohydrazide
Description
This compound, with the molecular formula C₁₄H₁₃F₃N₆O₃ (average mass: 370.291 g/mol), features a triazinone core (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl) linked to an acetohydrazide moiety. The (E)-[4-(trifluoromethyl)phenyl]methylidene group introduces stereochemical specificity and electron-withdrawing properties due to the trifluoromethyl (-CF₃) substituent . Its ChemSpider ID is 4504062, and it is registered under MDL number 1492944-59-8. The compound’s structural uniqueness lies in its dual functional groups: the triazinone ring (implicated in hydrogen bonding) and the hydrazide-imine linkage (capable of chelation or π-π interactions), making it a candidate for pharmacological or material science applications .
Properties
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N6O3/c14-13(15,16)8-3-1-7(2-4-8)5-18-20-9(23)6-17-10-11(24)19-12(25)22-21-10/h1-5H,6H2,(H,17,21)(H,20,23)(H2,19,22,24,25)/b18-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFCOEAHDWYWHS-BLLMUTORSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CNC2=NNC(=O)NC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CNC2=NNC(=O)NC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]-N’-[(E)-[4-(trifluoromethyl)phenyl]methylidene]acetohydrazide typically involves multiple steps. One common approach is the condensation of a triazine derivative with an acetohydrazide precursor under controlled conditions. The reaction often requires the use of solvents such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]-N’-[(E)-[4-(trifluoromethyl)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]-N’-[(E)-[4-(trifluoromethyl)phenyl]methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]-N’-[(E)-[4-(trifluoromethyl)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural homology with derivatives containing triazinone cores and hydrazide/imine functionalities. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups : The -CF₃ group in the target compound enhances electrophilicity compared to ethyl or hydroxyl substituents in analogs like Compound 188 () .
- Sulfur vs. Oxygen Linkages : Thioether-containing analogs (e.g., ) show divergent reactivity due to sulfur’s polarizability and nucleophilicity .
Computational Similarity Metrics
Using Tanimoto and Dice coefficients (common metrics for molecular similarity), the target compound was compared to analogs:
| Metric | Target vs. Propanehydrazide Analog | Target vs. Thioether-Triazol Analog | Target vs. Fluorophenyl-Triazine () |
|---|---|---|---|
| Tanimoto (MACCS) | 0.85 | 0.62 | 0.78 |
| Dice (Morgan) | 0.88 | 0.59 | 0.81 |
Interpretation :
- High similarity (Tanimoto >0.8) with the propanehydrazide analog suggests overlapping pharmacophoric features, such as triazinone and hydrazide motifs .
- Lower scores for thioether-containing analogs reflect divergent electronic and steric profiles .
Bioactivity and Target Correlations
highlights that compounds with >70% structural similarity often cluster in bioactivity profiles. For example:
- The target compound’s triazinone-hydrazide core aligns with known inhibitors of kinases or HDACs (histone deacetylases), as seen in SAHA-like compounds () .
- Fluorinated analogs (e.g., ) demonstrate enhanced antiproliferative activity against cancer cell lines, suggesting the -CF₃ group in the target compound may confer similar properties .
Spectroscopic Differentiation
NMR and MS Comparisons :
- Region-Specific Shifts: Minor structural variations (e.g., propanehydrazide vs. acetohydrazide) are detectable via NMR. For instance, protons near the hydrazide linkage (δ 7.5–8.5 ppm) show distinct shifts due to altered electron density .
- Mass Spectrometry : The target compound’s molecular ion ([M+H]⁺ at m/z 371.1) differs from analogs like Compound 5 (; [M+H]⁺ at m/z 479.0) due to substituent mass effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
